molecular formula C12H16Zr B076420 Bis(cyclopentadienyl)dimethylzirconium(IV) CAS No. 12636-72-5

Bis(cyclopentadienyl)dimethylzirconium(IV)

Cat. No. B076420
CAS RN: 12636-72-5
M. Wt: 251.48 g/mol
InChI Key: DODJODCRXRWTMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bis(cyclopentadienyl)dimethylzirconium(IV) and its derivatives involves complex organometallic reactions. For example, zirconocene dichloride reacts with sodium 4-oxoferrocenebutanoate to form bis(η5-cyclopentadienyl)chloro(4-oxoferrocenebutanoyloxy)zirconium(IV), demonstrating the versatility in synthesizing zirconium complexes with various ligands (Yong-xiang Ma et al., 1989). Another synthesis route involves the reductive carbonylation of [Zr(cp)2(BH4)2] in NEt3, leading to dicarbonylbis(cyclopentadienyl)zirconium(II) and subsequently, to bis(cyclopentadienyl)zirconium(III) derivatives containing a zirconium–zirconium bond (G. Fochi et al., 1984).

Molecular Structure Analysis

The molecular structure of bis(cyclopentadienyl)dimethylzirconium(IV) complexes is characterized by various spectroscopic and X-ray crystallography techniques. For instance, the X-ray crystal structure analysis of the bis(η5-cyclopentadienyl)chloro(4-oxoferrocenebutanoyloxy)zirconium(IV) complex reveals a monoclinic space group with a specific arrangement of atoms around the zirconium center, showcasing the complex's geometric configuration (Yong-xiang Ma et al., 1989).

Chemical Reactions and Properties

Bis(cyclopentadienyl)dimethylzirconium(IV) and its derivatives participate in a variety of chemical reactions. For example, bis(cyclopentadienyl)zirconium dichloride acts as an efficient catalyst for the selective formation of β-alkoxy alcohols via ring-opening of 1,2-epoxides with alcohols, showcasing its catalytic properties and potential applications in organic synthesis (M. Lakshmi Kantam et al., 2003).

Scientific Research Applications

  • Cationic Ring-Opening Polymerization Reactions

    • Field : Polymer Chemistry
    • Application : Bis(cyclopentadienyl)dimethylzirconium(IV) is used as a catalyst in cationic ring-opening polymerization reactions . This process is used to create polymers with specific structures and properties.
    • Method : The compound is introduced into a reaction mixture containing the monomer to be polymerized. The zirconium compound acts as a catalyst, facilitating the opening of the monomer’s ring structure and its subsequent polymerization .
    • Results : The use of Bis(cyclopentadienyl)dimethylzirconium(IV) in these reactions allows for the production of polymers with controlled molecular weights and architectures .
  • Markovnikov-Selective Intermolecular Hydrothiolation of Terminal Alkynes

    • Field : Organic Chemistry
    • Application : The compound is used as a catalyst in the Markovnikov-selective intermolecular hydrothiolation of terminal alkynes . This reaction is important in the synthesis of vinyl sulfides, which have applications in pharmaceuticals and materials science.
    • Method : The zirconium compound is added to a reaction mixture containing the alkyne and the thiol. The catalyst facilitates the addition of the thiol to the alkyne in a Markovnikov-selective manner .
    • Results : The use of Bis(cyclopentadienyl)dimethylzirconium(IV) in these reactions allows for the selective synthesis of vinyl sulfides .
  • Ziegler-Natta Polymerizations of Alkenes

    • Field : Polymer Chemistry
    • Application : Bis(cyclopentadienyl)dimethylzirconium(IV) is used as a catalyst in Ziegler-Natta polymerizations of alkenes . This type of reaction is used to produce polyolefins, which are common plastics.
    • Method : The zirconium compound is introduced into a reaction mixture containing the alkene to be polymerized. The catalyst facilitates the polymerization of the alkene .
    • Results : The use of Bis(cyclopentadienyl)dimethylzirconium(IV) in these reactions allows for the production of polyolefins with controlled molecular weights and stereochemistries .
  • Methylalumination of Heterosubstituted Arylethynes

    • Field : Organic Chemistry
    • Application : The compound is used as a catalyst in the methylalumination of heterosubstituted arylethynes . This reaction is used in the synthesis of complex organic molecules.
    • Method : The zirconium compound is added to a reaction mixture containing the arylethyne and an aluminum-based reagent. The catalyst facilitates the addition of a methyl group from the aluminum reagent to the arylethyne .
    • Results : The use of Bis(cyclopentadienyl)dimethylzirconium(IV) in these reactions allows for the selective synthesis of complex organic molecules .
  • Intramolecular Hydroamination/Cyclisation of Aminoallenes

    • Field : Organic Chemistry
    • Application : Bis(cyclopentadienyl)dimethylzirconium(IV) is used as a precatalyst for intramolecular hydroamination/cyclisation of aminoallenes . This reaction is important in the synthesis of complex organic molecules with cyclic structures.
    • Method : The zirconium compound is added to a reaction mixture containing the aminoallene. The catalyst facilitates the cyclisation of the aminoallene to form a cyclic compound .
    • Results : The use of Bis(cyclopentadienyl)dimethylzirconium(IV) in these reactions allows for the selective synthesis of complex cyclic organic molecules .
  • Olefin Metathesis

    • Field : Organic Chemistry
    • Application : Bis(cyclopentadienyl)dimethylzirconium(IV) is used as a catalyst for olefin metathesis . This reaction is a method of forming carbon-carbon bonds that is widely used in the synthesis of complex organic molecules.
    • Method : The zirconium compound is introduced into a reaction mixture containing the olefins to be metathesized. The catalyst facilitates the rearrangement of the carbon-carbon double bonds .
    • Results : The use of Bis(cyclopentadienyl)dimethylzirconium(IV) in these reactions allows for the production of complex organic molecules with rearranged carbon-carbon double bonds .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions are not mentioned in the available resources, the use of Bis(cyclopentadienyl)dimethylzirconium(IV) in various catalytic reactions suggests potential for further exploration in these areas .

properties

CAS RN

12636-72-5

Product Name

Bis(cyclopentadienyl)dimethylzirconium(IV)

Molecular Formula

C12H16Zr

Molecular Weight

251.48 g/mol

IUPAC Name

carbanide;cyclopenta-1,3-diene;zirconium(4+)

InChI

InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4

InChI Key

DODJODCRXRWTMX-UHFFFAOYSA-N

SMILES

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4]

Canonical SMILES

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4]

Origin of Product

United States

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